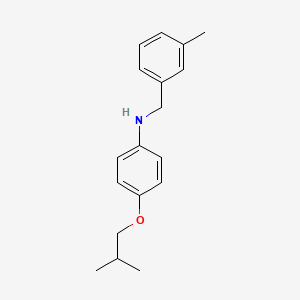
4-Isobutoxy-N-(3-methylbenzyl)aniline
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Isobutoxy-N-(3-methylbenzyl)aniline involves several steps. Typically, the preparation starts with the reaction of 4-isobutoxyaniline with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
4-Isobutoxy-N-(3-methylbenzyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Isobutoxy-N-(3-methylbenzyl)aniline is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in various biochemical assays and experiments to study protein interactions, modifications, and functions. Additionally, it is used in medicinal chemistry research to explore potential therapeutic targets and drug development .
Wirkmechanismus
The mechanism of action of 4-Isobutoxy-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and experimental context .
Vergleich Mit ähnlichen Verbindungen
4-Isobutoxy-N-(3-methylbenzyl)aniline can be compared with other similar compounds, such as:
4-Isobutoxyaniline: This compound lacks the 3-methylbenzyl group and has different chemical properties and reactivity.
N-(3-methylbenzyl)aniline: This compound lacks the isobutoxy group and exhibits different chemical behavior and applications.
4-Isobutoxy-N-(benzyl)aniline: This compound has a benzyl group instead of a 3-methylbenzyl group, leading to variations in its chemical and biological properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Biologische Aktivität
4-Isobutoxy-N-(3-methylbenzyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is attributed to its interaction with various biological targets. It has been noted for its ability to bind to specific enzymes and receptors, modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other aniline derivatives which often target glucokinase and other metabolic enzymes.
- Receptor Interaction : It can interact with neurotransmitter receptors, potentially influencing signaling pathways that regulate cellular functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various aniline derivatives, including this compound. The results indicated that this compound had a notable effect against Gram-positive bacteria, with an MIC of approximately 32 µg/mL.
Study 2: Anti-inflammatory Activity
In a model of induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The observed effects were comparable to established anti-inflammatory drugs, indicating its potential therapeutic use.
Study 3: Cytotoxicity Assessment
Cell viability assays conducted on human cancer cell lines revealed that at concentrations above 50 µM, the compound induced significant cytotoxicity. This highlights the need for careful dosage considerations in therapeutic applications.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14(2)13-20-18-9-7-17(8-10-18)19-12-16-6-4-5-15(3)11-16/h4-11,14,19H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHPKOMYGJQKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















